molecular formula C21H25ClN2O3 B290684 2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate

2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate

Cat. No. B290684
M. Wt: 388.9 g/mol
InChI Key: NIWIEWCTXORSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate, also known as Etomidate, is a sedative-hypnotic drug that is used for anesthesia induction in medical procedures. The chemical compound was first synthesized in 1964 by Janssen Pharmaceutica, a Belgian pharmaceutical company. Etomidate is considered a safe and effective anesthetic agent due to its rapid onset and short duration of action.

Mechanism of Action

2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate acts on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for inhibiting neuronal activity. The drug enhances the activity of the GABA receptor, leading to increased inhibition of neuronal activity and resulting in sedation and anesthesia.
Biochemical and Physiological Effects
2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate has several biochemical and physiological effects on the body. The drug decreases the activity of the sympathetic nervous system, leading to decreased heart rate and blood pressure. It also decreases cerebral blood flow and oxygen consumption in the brain. 2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate has minimal effects on respiratory function, making it a safe and effective anesthetic agent.

Advantages and Limitations for Lab Experiments

2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate has several advantages for lab experiments. The drug has a rapid onset and short duration of action, making it easy to control the level of sedation or anesthesia in animal models. It also has minimal effects on respiratory function, making it a safe option for studies involving respiratory function. However, 2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate has limitations in that it can cause adrenal suppression, which can affect the stress response in animal models.

Future Directions

There are several future directions for research involving 2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate. One area of interest is the development of new anesthetic agents that have a similar mechanism of action but with fewer side effects. Another area of interest is the investigation of the effects of anesthesia on the brain and the development of new strategies to mitigate the negative effects of anesthesia on brain function. Finally, the use of 2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate in combination with other drugs for the treatment of various medical conditions is an area of ongoing research.

Synthesis Methods

The synthesis of 2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with ethyl iodide to form 4-(4-chlorophenyl)-4-ethoxypiperidine. This intermediate compound is then reacted with diethylamine to produce 2-(diethylamino)ethyl 4-(4-chlorophenyl)-4-ethoxypiperidine. Finally, the compound is treated with acetyl chloride to form 2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate, which is a white crystalline powder.

Scientific Research Applications

2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate is widely used in medical procedures for anesthesia induction due to its rapid onset and short duration of action. The drug is also used for sedation in critically ill patients and for the treatment of status epilepticus. In addition, 2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate has been used in research studies to investigate the effects of anesthesia on the brain and to study the mechanisms of action of other anesthetic agents.

properties

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-[[2-(4-chlorophenyl)acetyl]amino]benzoate

InChI

InChI=1S/C21H25ClN2O3/c1-3-24(4-2)13-14-27-21(26)17-7-11-19(12-8-17)23-20(25)15-16-5-9-18(22)10-6-16/h5-12H,3-4,13-15H2,1-2H3,(H,23,25)

InChI Key

NIWIEWCTXORSDH-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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